(Z)-3-Nonenyl acetate (Z)-3-Nonenyl acetate
Brand Name: Vulcanchem
CAS No.: 13049-88-2
VCID: VC0084158
InChI: InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h7-8H,3-6,9-10H2,1-2H3/b8-7-
SMILES: CCCCCC=CCCOC(=O)C
Molecular Formula: C11H20O2
Molecular Weight: 184.279

(Z)-3-Nonenyl acetate

CAS No.: 13049-88-2

Cat. No.: VC0084158

Molecular Formula: C11H20O2

Molecular Weight: 184.279

* For research use only. Not for human or veterinary use.

(Z)-3-Nonenyl acetate - 13049-88-2

Specification

CAS No. 13049-88-2
Molecular Formula C11H20O2
Molecular Weight 184.279
IUPAC Name [(Z)-non-3-enyl] acetate
Standard InChI InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h7-8H,3-6,9-10H2,1-2H3/b8-7-
Standard InChI Key LRQNQAVSERJKNU-FPLPWBNLSA-N
SMILES CCCCCC=CCCOC(=O)C

Introduction

Chemical Identity and Structure

(Z)-3-Nonenyl acetate (CAS Registry Number: 13049-88-2) is an unsaturated ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol . The compound features a cis (Z) configuration at the carbon-carbon double bond located at the 3-position of the nonene backbone, with an acetate group attached to the terminal carbon .

Structural Identifiers

The chemical structure of (Z)-3-Nonenyl acetate can be represented through various chemical notation systems, as shown in Table 1.

Table 1: Chemical Identifiers for (Z)-3-Nonenyl acetate

Identifier TypeValue
IUPAC Name[(Z)-non-3-enyl] acetate
CAS Number13049-88-2
Molecular FormulaC₁₁H₂₀O₂
Molecular Weight184.28 g/mol
InChIInChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h7-8H,3-6,9-10H2,1-2H3/b8-7-
InChIKeyLRQNQAVSERJKNU-FPLPWBNLSA-N
SMILESCCCCC/C=C\CCOC(=O)C

Sources:

Common Synonyms

The compound is known by several alternative names in scientific literature and commercial contexts:

  • cis-3-Nonenyl acetate

  • 3-Nonen-1-ol, acetate, (Z)-

  • 3-Nonen-1-ol, 1-acetate, (3Z)-

  • (Z)-Non-3-en-1-yl acetate

  • Acetic acid, non-3-enyl ester, cis-

  • Pear acetate (commercial name)

Physical and Chemical Properties

(Z)-3-Nonenyl acetate is a colorless liquid at room temperature with a characteristic green, fruity aroma . It has limited solubility in water but dissolves readily in organic solvents such as ethanol .

Physical Properties

The physical properties of (Z)-3-Nonenyl acetate are summarized in Table 2.

Table 2: Physical Properties of (Z)-3-Nonenyl acetate

PropertyValueUnitSource
Physical StateColorless liquid-
OdorGreen fruity aroma-
Density0.879-0.890g/cm³
Refractive Index1.428-1.438-
Kovats Retention Index (non-polar)1292.40-
Kovats Retention Index (polar)1610, 1590-
Solubility in waterVery slightly soluble-
Solubility in ethanolSoluble-

Thermodynamic Properties

Various thermodynamic properties have been calculated for (Z)-3-Nonenyl acetate using the Joback method and other computational approaches, as presented in Table 3.

Table 3: Thermodynamic Properties of (Z)-3-Nonenyl acetate

PropertyValueUnitSource
Δ fG°-111.96kJ/mol
Δ fH° gas-397.95kJ/mol
Δ fusH°27.24kJ/mol
Δ vapH°49.19kJ/mol
Boiling Point (T boil)531.53K
Critical Temperature (T c)709.61K
Fusion Temperature (T fus)280.81K
Critical Pressure (P c)2111.94kPa
Critical Volume (V c)0.655m³/kmol

Analytical Data and Spectroscopic Properties

The identification and quantification of (Z)-3-Nonenyl acetate in various matrices often relies on chromatographic and spectroscopic techniques.

Chromatographic Data

Gas chromatography is commonly employed for the analysis of (Z)-3-Nonenyl acetate, with the Kovats retention indices serving as important identification parameters . The compound has a characteristic retention profile, with a Kovats index of 1292.40 on non-polar columns and 1590-1610 on polar columns .

Mass Spectrometric Properties

Mass spectrometry, often coupled with gas chromatography (GC-MS), is a primary analytical technique for identifying (Z)-3-Nonenyl acetate. Research has shown that when analyzing plant volatile compounds containing (Z)-3-Nonenyl acetate alongside other compounds like (Z)-3-hexenyl acetate, selected ion monitoring (using m/z 56) can help differentiate between co-eluting compounds .

Collision Cross Section Data

Predicted collision cross-section (CCS) values for various adducts of (Z)-3-Nonenyl acetate have been calculated, which are useful for identification in ion mobility spectrometry applications (Table 4) .

Table 4: Predicted Collision Cross Section Values for (Z)-3-Nonenyl acetate

Adductm/zPredicted CCS (Ų)
[M+H]⁺185.15361145.4
[M+Na]⁺207.13555154.8
[M+NH₄]⁺202.18015152.2
[M+K]⁺223.10949148.3
[M-H]⁻183.13905144.1
[M+Na-2H]⁻205.12100147.7
[M]⁺184.14578146.1
[M]⁻184.14688146.1

Natural Occurrence and Biological Function

(Z)-3-Nonenyl acetate occurs naturally in various plant species, particularly in floral scents, and plays important roles in plant-insect interactions.

Occurrence in Plant Species

Research has documented the presence of (Z)-3-Nonenyl acetate in the floral scent of several plant species. It has been frequently identified in the floral emissions of Cypripedium calceolus L. (Lady's slipper orchid) populations in both the Northern and Southern Alps, occurring in over 92% of the sampled specimens .

Biological Functions

As a green leaf volatile (GLV) ester, (Z)-3-Nonenyl acetate belongs to a class of compounds that serve important ecological functions in plants:

  • Plant-Insect Communication: Similar to other volatile esters like (Z)-3-hexenyl acetate, it likely plays a role in attracting pollinators or repelling herbivores .

  • Plant Defense Mechanisms: Research on related compounds suggests that esters like (Z)-3-Nonenyl acetate may be part of plant defense responses to environmental stressors .

Biosynthesis and Regulation

Studies on related compounds provide insights into how (Z)-3-Nonenyl acetate might be biosynthesized in plants. Research on (Z)-3-hexenyl acetate has shown that these compounds are produced through enzymatic pathways involving lipoxygenases (LOX) and hydroperoxide lyases (HPL) .

The production of green leaf volatiles like (Z)-3-Nonenyl acetate is regulated by several factors:

  • pH Dependence: The production of these compounds is strongly influenced by pH, with optimal production occurring at slightly acidic conditions (pH 6) .

  • Ionic Regulation: Calcium ions (Ca²⁺) appear to be important for the activation of the enzymatic machinery involved in GLV production, while magnesium ions (Mg²⁺) may have an inhibitory effect .

  • Membrane Association: The enzymes responsible for GLV production are often associated with thylakoid membranes in chloroplasts, suggesting compartmentalized regulation of these pathways .

Related Compounds and Structure-Activity Relationships

Structural Isomers

The (E) isomer of 3-nonenyl acetate (CAS: 36809-53-7) differs from (Z)-3-Nonenyl acetate in the configuration of the double bond at the 3-position . This configurational difference can significantly impact the compound's olfactory properties and biological activity.

Homologous Compounds

Several structurally related compounds exhibit similar chemical and biological properties:

  • (Z)-3-Hexenyl acetate is extensively studied as a model green leaf volatile

  • (Z)-3-Hexenyl propionate shares functional similarities

  • Various other unsaturated acetate esters with different carbon chain lengths

Metabolic Relationships

Research on (Z)-3-hexenyl acetate, a structural homolog, suggests that these acetate esters may undergo hydrolysis in plant tissues to release the corresponding alcohols, which can then be conjugated to form glycosides . This indicates that (Z)-3-Nonenyl acetate might undergo similar metabolic transformations in biological systems.

Current Research and Future Directions

Current research involving (Z)-3-Nonenyl acetate and related compounds focuses on several areas:

Plant-Insect Interactions

Studies continue to explore the role of (Z)-3-Nonenyl acetate in mediating interactions between plants and insects, particularly in pollinator attraction and herbivore defense mechanisms .

Flavor Chemistry

Research into the contribution of (Z)-3-Nonenyl acetate to the flavor profiles of various foods and beverages is ongoing, with investigations into perception thresholds and flavor enhancement effects.

Biosynthetic Pathways

Understanding the enzymatic production of green leaf volatile esters like (Z)-3-Nonenyl acetate remains an active area of research, with implications for agricultural biotechnology and crop improvement .

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